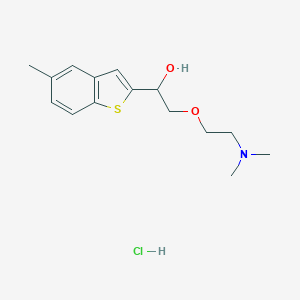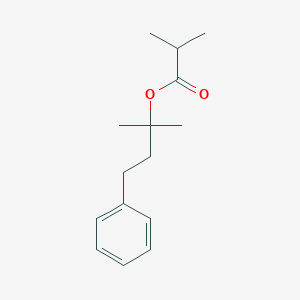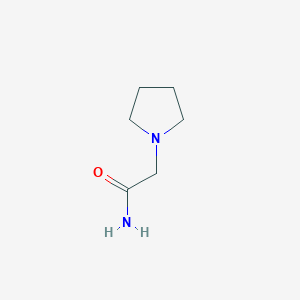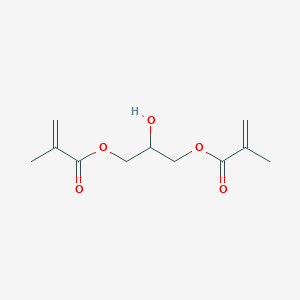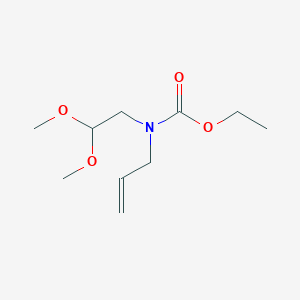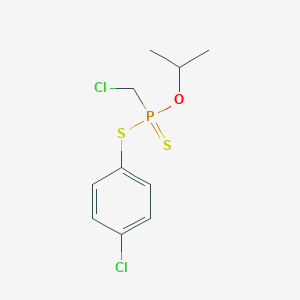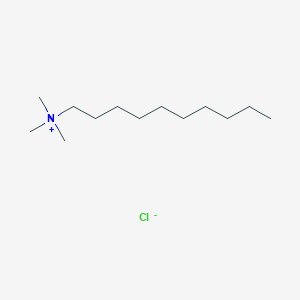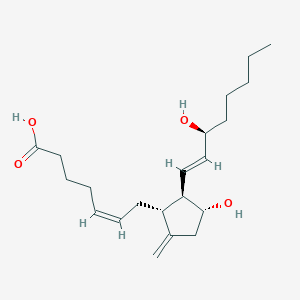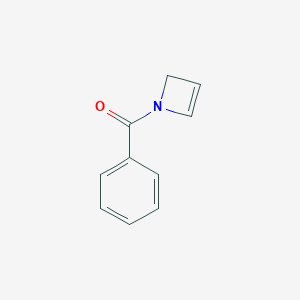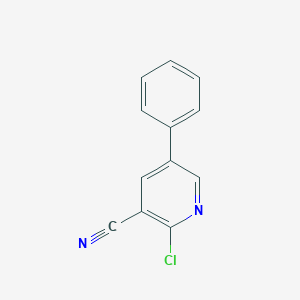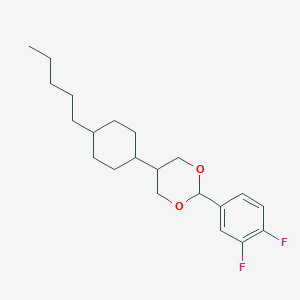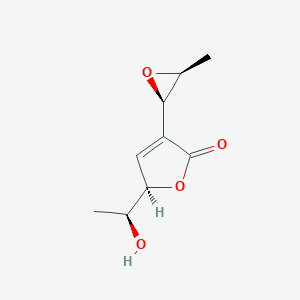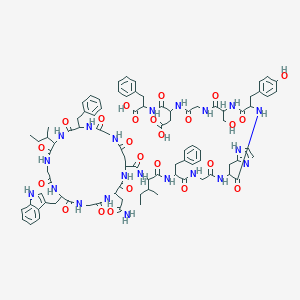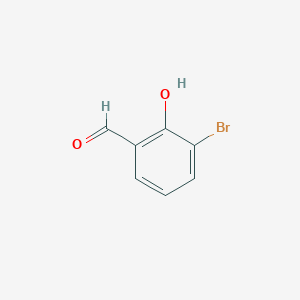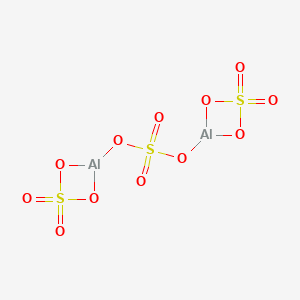
Sulphuric acid, aluminium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulphuric acid, aluminium salt, also known as aluminium sulphate, is a chemical compound with the formula Al2(SO4)3. It is a white crystalline solid that is commonly used in water treatment, paper manufacturing, and as a mordant in dyeing textiles.
Aplicaciones Científicas De Investigación
Aluminium Recovery from Water Treatment Sludge
Sulphuric acid is used to recover aluminium from water treatment sludge. Acidification with sulphuric acid helps in extracting aluminium effectively. This recovered aluminium can potentially be an alternative coagulant in water treatment processes (Hassan Basri et al., 2019).
Growth of Anodic Alumina
Sulphuric acid is integral in the growth of anodic alumina on aluminium. This process influences the thickness of the film and its efficiency. Applications include modifying the electrochemical properties of aluminium surfaces (Zhou et al., 2011).
Plasma Electrolytic Oxidation of Aluminium
Anodizing pre-treatment in sulphuric acid affects plasma electrolytic oxidation (PEO) of aluminium. This process is relevant in surface engineering, creating coatings that modify the physical properties of aluminium (Matykina et al., 2009).
Corrosion Behavior in Anodized Aluminum Alloys
Sulphuric acid plays a role in the formation of anodized coating layers on aluminum alloys. These coatings are studied for their corrosion resistance, important for applications in military industries (Abdel-Gawad et al., 2019).
Low-Cost Nanostructured Aluminium Oxide Coating
Sulphuric acid is used to create low-cost nanostructured aluminium oxide films. These have diverse applications in fields like medicine, engineering, and biotechnology (Bruera et al., 2021).
Ultrahydrophobic Aluminium Surfaces
Sulphuric acid anodisation creates ultrahydrophobic aluminium surfaces. Such surfaces have potential applications in reducing corrosion and enhancing material durability (Thieme & Worch, 2006).
Aluminium Oxide Layer Formation Kinetics
Studying the dissolution kinetics of aluminium in sulphuric acid is crucial for understanding and optimizing the anodizing process, relevant in material science and manufacturing (Abdel-Gaber et al., 2006).
Leaching Behavior in Sulphuric Acid
Investigations into the sulphuric acid leaching of various materials, including aluminium, help in understanding extraction processes in industries like mining and recycling (Sancho et al., 2009).
Predicting Aluminium Oxide Layer Thickness
Research on the influence of sulphuric acid concentration on the thickness of aluminium oxide layers has implications in anodizing industries and materials engineering (Michal et al., 2015).
Adsorption of Organic Compounds
Understanding the adsorption of organic compounds at the aluminium oxide/aqueous solution interface during aluminium anodizing in sulphuric acid offers insights into modifying aluminium's surface properties for various applications (Giovanardi et al., 2011).
Propiedades
Número CAS |
10124-29-5 |
|---|---|
Nombre del producto |
Sulphuric acid, aluminium salt |
Fórmula molecular |
Al2(SO4)3 Al2S3O12 Al2(SO4)3 Al2O12S3 |
Peso molecular |
342.2 g/mol |
Nombre IUPAC |
bis(2,2-dioxo-1,3,2,4-dioxathialumetan-4-yl) sulfate |
InChI |
InChI=1S/2Al.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 |
Clave InChI |
DIZPMCHEQGEION-UHFFFAOYSA-H |
Impurezas |
The iron-free grade: (<0.005% ferric oxide max) ... using pure alumina trihydrate in place of bauxite or clay. |
SMILES |
O=S1(=O)O[Al](O1)OS(=O)(=O)O[Al]2OS(=O)(=O)O2 |
SMILES canónico |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3] |
Punto de ebullición |
214 °F at 760 mm Hg (USCG, 1999) 1600 |
Color/Form |
White, lustrous crystals, pieces, granules, or powde |
Densidad |
2.71 at 68 °F 1.7 at 20°C (USCG, 1999) 1.29 to 1.34 at 59 °F (USCG, 1999) 1.61 2.71 g/cm³ |
melting_point |
3.9 °F (USCG, 1999) 700 770 °C (decomp, anhydrous) 86.5 °C (octadecahydrate) 770 °C (with decomposition) |
Otros números CAS |
10043-01-3 10124-29-5 55892-56-3 |
Descripción física |
Anhydrous aluminum sulfate is a white crystalline solid. Aluminum sulfate is also obtained as an 18-hydrate Al2(SO4)3.18H2O. Both forms are soluble in water, noncombustible, and nontoxic. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in paper making, in firefighting foams, and in sewage treatment and water purification. Aluminum sulfate, solution appears as a clear colorless aqueous solution. Noncombustible. Nontoxic. Density 10.9 lb / gal. Used in paper making, in firefighting foams, as a fireproofing agent, in sewage treatment and water purification. DryPowder; DryPowder, PelletsLargeCrystals, Liquid; DryPowder, WetSolid; Liquid; OtherSolid; WetSolid White powder, shining plates or crystalline fragments ODOURLESS WHITE HYGROSCOPIC LUSTROUS CRYSTALS OR POWDER. |
Pictogramas |
Corrosive |
Números CAS relacionados |
10043-67-1 (mono-potassium salt) |
Vida útil |
Stable in air. Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |
Solubilidad |
86.9 g/ 100 ml Freely soluble in water, insoluble in ethanol Soluble in 1 part water. Soluble in water, insoluble in ethanol. Solubility in water: good |
Sinónimos |
alum alum, potassium aluminium potassium sulfate 12-hydrate aluminium potassium sulfate hydrate (1:1:2:12) aluminum hydrogen sulfate aluminum potassium disulfate dodecahydrate aluminum potassium sulfate aluminum potassium sulfate dodecahydrate aluminum sulfate potassium alum potassium aluminum sulfate |
Presión de vapor |
Esentially zero. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



